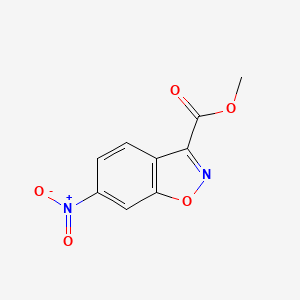

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

CAS No.: 5453-86-1

Cat. No.: VC3835315

Molecular Formula: C9H6N2O5

Molecular Weight: 222.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5453-86-1 |

|---|---|

| Molecular Formula | C9H6N2O5 |

| Molecular Weight | 222.15 g/mol |

| IUPAC Name | methyl 6-nitro-1,2-benzoxazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3 |

| Standard InChI Key | RDAMDINPNCIMJD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The benzoxazole scaffold consists of a fused benzene and oxazole ring system. In methyl 6-nitro-1,2-benzoxazole-3-carboxylate, the oxazole ring (positions 1 and 2) is fused to the benzene ring, with a nitro group (-NO) substituted at position 6 and a methyl ester (-COOCH) at position 3 .

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 222.156 g/mol | |

| XLogP3-AA (LogP) | 1.957 | |

| Topological Polar Surface Area | 109.15 Ų | |

| Melting Point | Not reported | |

| Boiling Point | 389°C at 760 mmHg |

The nitro group at position 6 enhances electrophilic substitution reactivity, while the methyl ester at position 3 provides a site for further functionalization via hydrolysis or transesterification .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves two key steps:

-

Nitration of 2-Methylbenzoxazole: Introduction of the nitro group at position 6 using a mixture of nitric acid () and sulfuric acid () as a catalyst.

-

Esterification: Reaction of the resulting 6-nitro-1,2-benzoxazole-3-carboxylic acid with methanol () under acidic conditions to form the methyl ester .

Key Reaction:

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to optimize temperature control and reaction efficiency, achieving yields exceeding 85%. Advanced catalysts, such as zeolites, are under investigation to reduce byproduct formation .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.487 g/cm³ | |

| Refractive Index | 1.625 | |

| Flash Point | 189°C | |

| Vapor Pressure | 2.95 × 10⁻⁶ mmHg at 25°C | |

| Solubility | Insoluble in water |

The compound’s low water solubility and high thermal stability (boiling point: 389°C) make it suitable for high-temperature applications .

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a precursor to antimicrobial agents. The nitro group can be reduced to an amine (-NH), enabling the synthesis of benzoxazole-derived antibiotics.

Materials Science

The compound’s electron-deficient aromatic system facilitates its use in:

-

Organic semiconductors: As a building block for electron-transport materials .

-

Coordination polymers: Ligand synthesis for metal-organic frameworks (MOFs) .

Cross-Coupling Reactions

The nitro group directs electrophilic substitution, making the compound a substrate for Suzuki-Miyaura couplings to introduce aryl groups at position 6 .

| Parameter | Value | Source |

|---|---|---|

| Flash Point | 189°C (combustible) | |

| Hazard Statements | H315-H319-H335 | |

| Precautionary Measures | Use ventilation, avoid dust |

The compound requires storage in a cool, dry environment away from ignition sources. Personal protective equipment (PPE), including gloves and goggles, is mandatory during handling .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume